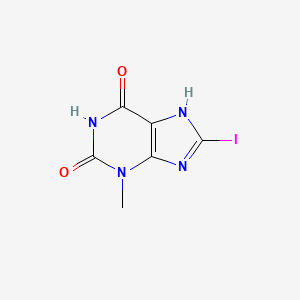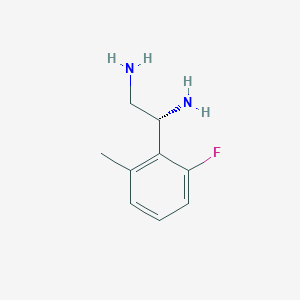![molecular formula C10H8ClF3N2O B13048002 (3R)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13048002.png)
(3R)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile is a chemical compound characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a trifluoromethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of nitro or imine derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(3R)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of (3R)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylated Compounds: Compounds such as fluoxetine and celecoxib contain trifluoromethyl groups and share similar properties in terms of lipophilicity and biological activity.
Chloro-substituted Phenyl Compounds: Compounds like chlorobenzene and chlorophenol have similar structural features but differ in their reactivity and applications.
Uniqueness
(3R)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a trifluoromethoxy group and a chloro-substituted phenyl ring makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H8ClF3N2O |
|---|---|
Peso molecular |
264.63 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8ClF3N2O/c11-7-5-6(8(16)3-4-15)1-2-9(7)17-10(12,13)14/h1-2,5,8H,3,16H2/t8-/m1/s1 |
Clave InChI |
CJGMZAGCJUSGDG-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[C@@H](CC#N)N)Cl)OC(F)(F)F |
SMILES canónico |
C1=CC(=C(C=C1C(CC#N)N)Cl)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




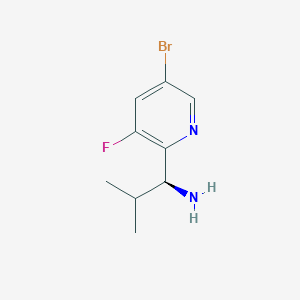
![Ethyl 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13047927.png)
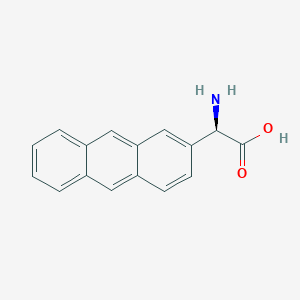
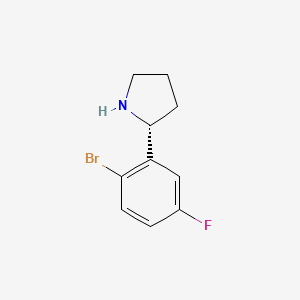
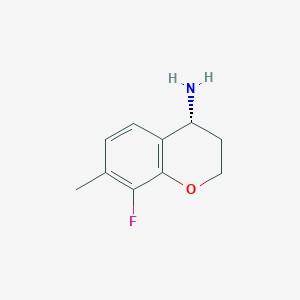
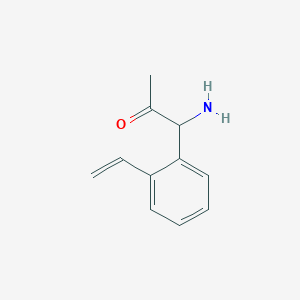

![Tert-butyl ((5r,8r)-2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl)(benzyl)carbamate](/img/structure/B13047955.png)


